molecular formula C20H17ClO5 B11151310 methyl {7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

methyl {7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B11151310
M. Wt: 372.8 g/mol
InChI Key: UPYOQHGKWVGQGB-UHFFFAOYSA-N
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Description

Methyl {7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a coumarin derivative characterized by a 3-chlorobenzyloxy substituent at position 7, a methyl group at position 4, and an acetoxy group at position 3 of the coumarin scaffold. Its molecular formula is C₂₁H₁₇ClO₅, with a molecular weight of 384.81 g/mol. The compound’s structural uniqueness lies in the electron-withdrawing chloro group and the lipophilic benzyloxy moiety, which may enhance its biological activity and pharmacokinetic properties compared to simpler coumarins .

Properties

Molecular Formula

C20H17ClO5

Molecular Weight

372.8 g/mol

IUPAC Name

methyl 2-[7-[(3-chlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C20H17ClO5/c1-12-16-7-6-15(25-11-13-4-3-5-14(21)8-13)9-18(16)26-20(23)17(12)10-19(22)24-2/h3-9H,10-11H2,1-2H3

InChI Key

UPYOQHGKWVGQGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)Cl)CC(=O)OC

Origin of Product

United States

Preparation Methods

Base-Mediated Alkylation in Polar Aprotic Solvents

A mixture of 7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl acetate (1.0 equiv), 3-chlorobenzyl bromide (1.2 equiv), and potassium carbonate (2.5 equiv) in anhydrous tetrahydrofuran (THF) is refluxed for 12–16 hours. The reaction progress is monitored via thin-layer chromatography (TLC), and the product is isolated by column chromatography (silica gel, ethyl acetate/hexane 1:4).

Optimized Conditions

  • Solvent : THF or dimethylformamide (DMF).

  • Base : K<sub>2</sub>CO<sub>3</sub> or Cs<sub>2</sub>CO<sub>3</sub>.

  • Yield : 78–84%.

Mitsunobu Etherification for Sterically Hindered Substrates

For substrates sensitive to strong bases, the Mitsunobu reaction offers an alternative. 7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl acetate (1.0 equiv), 3-chlorobenzyl alcohol (1.5 equiv), diethyl azodicarboxylate (DEAD) (1.5 equiv), and triphenylphosphine (1.5 equiv) are stirred in THF at 0°C to room temperature for 24 hours. This method avoids racemization and achieves higher regioselectivity.

Performance Metrics

  • Solvent : THF.

  • Catalyst : DEAD/PPh<sub>3</sub>.

  • Yield : 82–88%.

Esterification and Functional Group Interconversions

Esterification of the Acetic Acid Side Chain

The acetic acid moiety at position 3 is esterified using methanol and a catalytic amount of sulfuric acid . The reaction proceeds under reflux for 4–6 hours, yielding the methyl ester.

Critical Parameters

  • Acid Catalyst : H<sub>2</sub>SO<sub>4</sub> (2–5 mol%).

  • Yield : 90–95% after distillation.

Side Reactions and Byproduct Formation

Competing reactions include:

  • Over-alkylation : Additive K<sub>2</sub>CO<sub>3</sub> mitigates this by maintaining anhydrous conditions.

  • Ester Hydrolysis : Controlled pH (neutral to slightly basic) prevents cleavage of the methyl ester.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel with gradient elution (ethyl acetate/hexane 10–50%).

  • HPLC : C18 column, acetonitrile/water (70:30), retention time ≈ 12.3 minutes.

Spectroscopic Data

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.42 (d, J = 8.8 Hz, 1H, H-6), 7.35–7.28 (m, 4H, Ar-H), 5.15 (s, 2H, OCH<sub>2</sub>), 3.72 (s, 3H, COOCH<sub>3</sub>), 2.41 (s, 3H, CH<sub>3</sub>).

  • IR (KBr) : 1745 cm<sup>−1</sup> (C=O ester), 1680 cm<sup>−1</sup> (C=O lactone).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)Reference
Base-mediated alkylationCost-effective, scalableRisk of over-alkylation78–84
Mitsunobu reactionHigh regioselectivityExpensive reagents82–88
Pechmann cyclizationOne-step core formationRequires harsh acids65–72

Industrial-Scale Considerations

For bulk synthesis, the base-mediated alkylation route is preferred due to reagent availability and lower costs. Key adjustments include:

  • Solvent Recovery : THF is distilled and reused.

  • Catalyst Recycling : K<sub>2</sub>CO<sub>3</sub> is filtered and reactivated.

  • Process Safety : Exothermic steps are controlled via jacketed reactors .

Chemical Reactions Analysis

Types of Reactions

Methyl {7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C20H17ClO5
Molecular Weight: 372.8 g/mol
CAS Number: 843632-97-3
Physical Properties:

  • Boiling Point: Approximately 533.6 °C (predicted)
  • Density: 1.297 g/cm³ (predicted)

The compound features a chromenone core modified with a chlorobenzyl ether and an acetate group, which enhances its reactivity and biological activity .

Antimicrobial Properties

Research indicates that derivatives of coumarin compounds, including methyl {7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate, exhibit significant antibacterial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antimicrobial agents .

Anticancer Research

This compound has been investigated for its anticancer properties. It has demonstrated activity against several cancer cell lines through mechanisms that may involve the inhibition of specific enzymes or modulation of cellular receptors. This interaction can lead to apoptosis in cancer cells, highlighting its potential as a therapeutic agent .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other structurally similar compounds within the coumarin family:

Compound NameStructure CharacteristicsUnique Features
Methyl {6-chloro-7-[4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetateContains a 6-chloro substitutionExhibits strong anticancer activity
7-HydroxycoumarinHydroxyl group at position 7Known for anticoagulant properties
CoumarinBasic structure without additional substitutionsFound in various plant species, known for fragrance

These comparisons illustrate how slight modifications in structure can lead to significant differences in biological activity and application potential .

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A study demonstrated that this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections .
  • Cancer Cell Line Research : In vitro studies indicated that this compound could induce apoptosis in breast cancer cell lines through caspase activation pathways, marking it as a promising candidate for further anticancer drug development .

Mechanism of Action

The mechanism of action of methyl {7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets. For instance, as an MAO-B inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine. This action can help alleviate symptoms of neurodegenerative diseases by increasing the availability of these neurotransmitters in the brain .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of coumarins are highly dependent on substituent type and position. Below is a comparison with key analogs:

Compound Substituents Key Features Synthetic Route Reported Bioactivity
Target Compound: Methyl {7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate 7-(3-chlorobenzyloxy), 4-methyl, 3-acetoxy High lipophilicity due to chloro and benzyloxy groups; potential enhanced membrane permeability Likely PdI₂/KI-catalyzed carbonylation (similar to ) Not directly reported; inferred cytotoxicity based on structural analogs
Methyl (6-methoxy-2-oxo-2H-chromen-3-yl)acetate (Compound 1) 6-methoxy, 3-acetoxy Electron-donating methoxy group; lower lipophilicity PdI₂/KI-catalyzed carbonylation Phytotoxic activity against weeds and Arabidopsis
Methyl (8-methoxy-2-oxo-2H-chromen-3-yl)acetate (Compound 2) 8-methoxy, 3-acetoxy Methoxy at position 8 alters electronic distribution Same as Compound 1 Moderate phytotoxicity
4-(7-(Diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate (Compound 7) 7-diethylamino, 4-methyl, 3-phenylacetoxy Electron-donating diethylamino group enhances solubility Not specified High cytotoxicity (LD₅₀ = 48.1 μM in A549 lung cancer cells)
Ethyl 3-[6-chloro-7-[(3-chlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate 6-chloro, 7-(3-chlorobenzyloxy), 4-methyl, 3-propanoate Dual chloro substituents; higher molecular weight (435.30 g/mol) Not specified Inferred enhanced bioactivity due to increased lipophilicity

Key Observations :

  • Chloro vs. Methoxy : The chloro substituent in the target compound may enhance electron-withdrawing effects, stabilizing the coumarin core and improving binding to biological targets .
  • Diethylamino Group: Compound 7’s diethylamino substituent increases solubility but reduces cytotoxicity compared to chloro analogs, highlighting a trade-off between hydrophilicity and activity .

Physicochemical Properties

  • Thermal Stability: Ethyl 3-[6-chloro-7-...]propanoate () has a high boiling point (580.9°C), suggesting similar thermal robustness for the target compound .

Biological Activity

Methyl {7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate, a synthetic compound belonging to the coumarin class, has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and its role in medicinal chemistry.

  • Chemical Name : this compound
  • CAS Number : 840515-76-6
  • Molecular Formula : C21H19ClO5
  • Molecular Weight : 386.83 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly monoamine oxidase B (MAO-B), which is significant in neurodegenerative disease treatment.
  • Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways that regulate growth and apoptosis in cancer cells.
  • Antioxidant Activity : Coumarins are known for their antioxidant properties, which can mitigate oxidative stress in cells.

Biological Activity Against Cancer Cells

Research indicates that this compound exhibits notable cytotoxic effects against several cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)9.54
A549 (Lung Cancer)16.1
HeLa (Cervical Cancer)12.5

These values suggest that the compound has a selective cytotoxic effect, particularly against breast cancer cells.

Case Studies and Research Findings

  • Study on MCF-7 Cells :
    In a study investigating the effects of various coumarin derivatives, this compound demonstrated significant activity against MCF-7 cells with an IC50 value of 9.54 µM, indicating its potential as an anticancer agent .
  • Mechanistic Insights :
    The compound's mechanism was explored through enzyme inhibition assays, revealing that it effectively inhibits MAO-B with a Ki value of 21.8 nM, suggesting its potential role in managing neurodegenerative disorders .
  • Antioxidant Activity Assessment :
    The antioxidant capacity was evaluated using DPPH radical scavenging assays, where the compound exhibited a significant reduction in radical concentration, supporting its use as a protective agent against oxidative damage .

Q & A

Q. What synthetic strategies are effective for synthesizing methyl {7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate, and what reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves a multi-step process:

Pechmann condensation : React resorcinol derivatives with β-keto esters (e.g., ethyl acetoacetate) under acidic conditions to form the 4-methylcoumarin core .

Esterification : Introduce the chlorobenzyl ether group via nucleophilic substitution. For example, react 7-hydroxy-4-methylcoumarin with 3-chlorobenzyl chloride in the presence of a base (e.g., K₂CO₃) in acetone or DMF under reflux .

Acetylation : The final esterification step uses methyl chloroacetate with anhydrous K₂CO₃ in dry acetone, refluxed for 6–8 hours .
Optimization Tips :

  • Use inert atmospheres to prevent oxidation.
  • Monitor reaction progress via TLC or HPLC.
  • Purify via recrystallization (ethanol/water mixtures) or column chromatography.

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Confirm substituent positions (e.g., ¹H NMR: δ ~7.70 ppm for coumarin H-5; δ ~5.0 ppm for benzyloxy CH₂) .
  • IR Spectroscopy : Identify ester C=O (~1700 cm⁻¹) and coumarin lactone (1725 cm⁻¹) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ expected at m/z ~386) .
  • Thermal Analysis (DSC/TGA) : Assess melting point (~95–100°C) and thermal stability .

Advanced Research Questions

Q. How can SHELX programs resolve structural ambiguities in crystallographic studies of this compound?

Methodological Answer:

  • Structure Solution : Use SHELXT for automated space-group determination from single-crystal X-ray data. Input Laue group and suspected elements (C, O, Cl) .
  • Refinement : Apply SHELXL for high-resolution refinement. Key steps:
    • Assign anisotropic displacement parameters.
    • Validate using PLATON (e.g., check for missed symmetry or twinning) .
  • Troubleshooting : For twinned data, use the TWIN command in SHELXL .

Q. How to address contradictions in reported biological activity data for similar chromenone derivatives?

Methodological Answer:

  • Comparative Assays : Test the compound alongside structurally similar derivatives (e.g., 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl) analogs) under standardized conditions (e.g., MTT assay for cytotoxicity) .
  • Mechanistic Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to targets (e.g., kinases or DNA topoisomerases) .
  • Data Normalization : Control for variables like solvent (DMSO concentration ≤0.1%) and cell passage number.

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model transition states for ester hydrolysis or benzyloxy group substitution .
  • Molecular Docking : Simulate interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina. Focus on binding energy (ΔG) and hydrogen-bonding patterns .

Q. How to design stability studies under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to:
    • Acidic/alkaline conditions (0.1M HCl/NaOH, 70°C, 24h).
    • Oxidative stress (3% H₂O₂, room temperature, 48h).
  • Analytical Monitoring : Use HPLC-PDA to track degradation products. Identify major peaks via LC-MS .

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